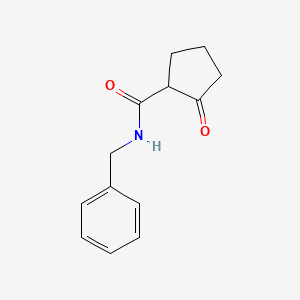

N-benzyl-2-oxocyclopentanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-2-oxocyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-8-4-7-11(12)13(16)14-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVBITZFJGUZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472870 | |

| Record name | N-Benzyl-2-oxocyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2799-86-2 | |

| Record name | N-Benzyl-2-oxocyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on N-benzyl-2-oxocyclopentanecarboxamide (CAS 2799-86-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-2-oxocyclopentanecarboxamide (CAS 2799-86-2) is a chemical compound with a molecular structure suggesting its potential as a versatile intermediate in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its scaffold, combining a cyclopentanone moiety with a benzylamide group, presents multiple points for chemical modification, allowing for the exploration of diverse chemical spaces in the development of novel therapeutic agents. This document provides a comprehensive overview of its known chemical and physical properties. While specific experimental protocols for its synthesis and detailed biological activity studies are not extensively reported in publicly accessible literature, this guide furnishes a generalized synthetic approach and highlights the potential therapeutic areas where derivatives of this scaffold have shown promise.

Chemical and Physical Properties

This compound is a solid organic compound. Its key chemical and physical properties, compiled from various chemical databases and suppliers, are summarized in the table below.[1][2]

| Property | Value |

| CAS Number | 2799-86-2 |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 g/mol |

| IUPAC Name | N-benzyl-2-oxocyclopentane-1-carboxamide |

| Synonyms | 2-Oxo-cyclopentanecarboxylic acid benzylamide, this compound |

| Appearance | Solid (form not specified in literature) |

| Melting Point | 92 °C |

| Boiling Point | 461.2 ± 44.0 °C (Predicted) |

| Density | 1.168 ± 0.06 g/cm³ (Predicted) |

| Solubility | Information not available |

| Storage Conditions | 2-8°C, sealed, dry |

Synthesis

General Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound, starting from 2-oxocyclopentanecarboxylic acid. This represents a standard approach to amide bond formation.

Hypothetical Experimental Protocol

Materials:

-

2-oxocyclopentanecarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Benzylamine

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Activation of the Carboxylic Acid: To a solution of 2-oxocyclopentanecarboxylic acid in anhydrous DCM under an inert atmosphere, slowly add an excess of thionyl chloride or oxalyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 2-oxocyclopentanecarbonyl chloride.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C. In a separate flask, prepare a solution of benzylamine and triethylamine in anhydrous DCM. Slowly add the benzylamine solution to the acid chloride solution. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Biological Activity and Potential Applications

Currently, there are no specific studies in the public domain detailing the biological activity of this compound. However, the core structure is present in various classes of compounds that have demonstrated significant pharmacological effects. The presence of the carboxamide linkage is a common feature in many drug molecules.

Derivatives of similar scaffolds, such as 2-oxocycloalkylsulfonamides and other carboxamides, have been investigated for a range of biological activities, including:

-

Antifungal Activity: Certain 2-oxocycloalkylsulfonamides have shown potent fungicidal effects.[3]

-

Anticancer Activity: Carboxamide derivatives are a well-established class of anticancer agents, and some have demonstrated inhibitory activity against various tumor cell lines.[3]

-

Antimycobacterial Activity: Substituted N-benzylpyrazine-2-carboxamides have been evaluated for their activity against Mycobacterium tuberculosis.

Given its structural features, this compound serves as a valuable starting material for the synthesis of compound libraries for screening against various biological targets. The cyclopentanone ring can be functionalized further, and the benzyl group can be substituted to explore structure-activity relationships.

Signaling Pathways and Mechanism of Action

As there is no available data on the biological activity of this compound, its mechanism of action and any associated signaling pathways have not been elucidated. Research into the biological effects of this specific compound would be required to determine its molecular targets and downstream effects.

The following diagram illustrates a hypothetical logical relationship for the initial stages of drug discovery, where a compound like this compound could be utilized.

References

Spectroscopic and Synthetic Profile of N-benzyl-2-oxocyclopentanecarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of N-benzyl-2-oxocyclopentanecarboxamide (CAS No. 2799-86-2). Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on the analysis of analogous compounds, alongside a detailed, plausible experimental protocol for its synthesis and purification. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical synthesis, and drug development.

Compound Overview

This compound is a chemical compound with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol [1]. Its structure consists of a cyclopentanone ring substituted at the 2-position with a carboxamide group, which is N-substituted with a benzyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2799-86-2 | [1] |

| Molecular Formula | C₁₃H₁₅NO₂ | [1] |

| Molecular Weight | 217.26 g/mol | [1] |

| IUPAC Name | N-benzyl-2-oxocyclopentane-1-carboxamide | [1] |

Predicted Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 6.5 - 7.0 | br s | 1H | N-H (Amide) |

| ~ 4.45 | d | 2H | -CH₂-Ph |

| ~ 3.2 - 3.4 | m | 1H | -CH-CO- |

| ~ 2.2 - 2.5 | m | 2H | -CO-CH₂- (cyclopentanone) |

| ~ 1.8 - 2.1 | m | 4H | Cyclopentane ring protons |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 215 - 220 | C=O (Ketone) |

| ~ 170 - 175 | C=O (Amide) |

| ~ 138 | Quaternary aromatic carbon |

| ~ 128.7 | Aromatic CH |

| ~ 127.8 | Aromatic CH |

| ~ 127.5 | Aromatic CH |

| ~ 55 - 60 | -CH-CO- |

| ~ 44 | -CH₂-Ph |

| ~ 38 | -CO-CH₂- (cyclopentanone) |

| ~ 20 - 30 | Other cyclopentane carbons |

Table 4: Predicted IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, broad | N-H stretch (Amide) |

| ~ 3060, 3030 | Medium | Aromatic C-H stretch |

| ~ 2950, 2870 | Medium | Aliphatic C-H stretch |

| ~ 1740 | Strong | C=O stretch (Ketone) |

| ~ 1650 | Strong | C=O stretch (Amide I) |

| ~ 1550 | Strong | N-H bend (Amide II) |

| ~ 1495, 1450 | Medium | Aromatic C=C stretch |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via the amidation of 2-oxocyclopentanecarboxylic acid with benzylamine using a suitable coupling agent.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

2-Oxocyclopentanecarboxylic acid

-

Benzylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 2-oxocyclopentanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) to the solution and stir for 10 minutes.

-

Slowly add benzylamine (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford this compound as a solid.

Spectroscopic Characterization

The purified product would then be characterized by standard spectroscopic techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed to confirm the molecular weight and elemental composition of the synthesized compound.

Experimental Workflow Diagram

The overall workflow from synthesis to characterization is depicted below.

Figure 2: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides essential, albeit predicted, spectroscopic data and a detailed synthetic protocol for this compound. While direct experimental data remains elusive in the public domain, the information presented herein offers a solid foundation for researchers to synthesize and characterize this compound for further investigation in various scientific disciplines, particularly in the realm of drug discovery and development. The provided experimental workflow and predicted data serve as a starting point for the practical application and study of this molecule.

References

An In-Depth Technical Guide to N-benzyl-2-oxocyclopentanecarboxamide

This technical guide provides a comprehensive overview of N-benzyl-2-oxocyclopentanecarboxamide, including its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity

IUPAC Name: N-benzyl-2-oxocyclopentane-1-carboxamide[1]

-

2-Oxo-cyclopentanecarboxylic acid benzylamide

-

This compound

-

N-benzyl-2-oxo-cyclopentanecarboxamide

-

2799-86-2 (CAS Number)

-

DTXSID10472870

-

RefChem:363296

-

DTXCID50423684

-

MFCD17011812

-

SCHEMBL20292402

-

AKOS015855327

-

AS-63317

-

DB-031158

-

CS-0037178

-

W13156

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-benzyl-2-oxocyclopentane-1-carboxamide.

| Property | Value | Source |

| Molecular Formula | C13H15NO2 | PubChem[1] |

| Molecular Weight | 217.26 g/mol | PubChem[1] |

| Melting Point | 92 °C | MySkinRecipes[3] |

| Boiling Point (Predicted) | 461.2±44.0 °C | MySkinRecipes[3] |

| Density (Predicted) | 1.168±0.06 g/cm³ | MySkinRecipes[3] |

| XLogP3-AA | 2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Experimental Protocol: Synthesis

A reported method for the synthesis of N-benzyl-2-oxocyclopentane-1-carboxamide involves the enzymatic amidation of a cyclic β-keto ester.[4]

Reaction: Ethyl 2-oxocyclopentanecarboxylate + Benzylamine → N-benzyl-2-oxocyclopentane-1-carboxamide

Reagents and Materials:

-

Ethyl 2-oxocyclopentanecarboxylate

-

Benzylamine

-

Immobilized lipase from Candida antarctica (SP 435A)

-

1,4-Dioxane

Procedure: [4]

-

Dissolve Ethyl 2-oxocyclopentanecarboxylate and Benzylamine in 1,4-dioxane.

-

Add immobilized lipase from Candida antarctica (SP 435A) to the solution.

-

Maintain the reaction mixture at 30°C for 48 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

-

Upon completion, filter the enzyme from the reaction mixture.

-

Remove the solvent under reduced pressure.

-

Purify the crude product, if necessary, by column chromatography or recrystallization.

Yield: 88%[4]

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the specific biological activities, mechanism of action, or associated signaling pathways for N-benzyl-2-oxocyclopentane-1-carboxamide. While research exists on the biological activities of other benzamide derivatives, these findings cannot be directly extrapolated to the title compound without specific experimental validation.[5][6][7]

The general approach to characterizing the biological activity of a novel compound such as this would involve a series of in vitro and in vivo assays. A hypothetical workflow for such a preliminary investigation is outlined below.

Further research is required to elucidate the potential biological functions of N-benzyl-2-oxocyclopentane-1-carboxamide.

References

- 1. N-Benzyl-2-oxocyclopentane-1-carboxamide | C13H15NO2 | CID 11790632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. 2-Oxo-cyclopentanecarboxylic acid benzylamide synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

Unveiling the Biological Potential of the N-benzyl-2-oxocyclopentanecarboxamide Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzyl-2-oxocyclopentanecarboxamide scaffold is a promising, yet underexplored, chemical entity with significant potential for the development of novel therapeutic agents. While research directly focused on this specific scaffold is limited, the broader class of N-benzylamides has demonstrated a wide range of biological activities, including anticonvulsant, anticancer, and antimicrobial effects. This technical guide provides an in-depth overview of the known biological potential of structurally related compounds, offering a predictive insight into the therapeutic promise of the this compound core. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to guide future research and drug discovery efforts.

Disclaimer: The quantitative data and specific experimental findings presented in this guide are primarily based on studies of structurally related N-benzylamide derivatives. These data are intended to be representative of the potential biological activities of the this compound scaffold and should be interpreted as a foundation for further investigation into this specific chemical entity.

Anticancer Potential

Several studies have highlighted the anticancer properties of N-benzylamide derivatives. A notable example is a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, which has been investigated for its anticancer effects. The proposed mechanism for some of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Quantitative Data: Anticancer Activity of a Structurally Related Furo[3,4-d]pyrimidine Derivative

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide | HT29 (Colon Cancer) | Not explicitly quantified, but showed activity | Olmitinib | Similar IC50 values reported for related compounds[1] |

| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide | DU145 (Prostate Cancer) | Not explicitly quantified, but showed activity | Erlotinib | Equipotent activity reported for related chiral 6-aryl-furo[2,3-d]pyrimidine-4-amines |

Proposed Signaling Pathway: EGFR Inhibition

The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway is a well-established strategy in cancer therapy. The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation, survival, and angiogenesis. N-benzylamide derivatives may exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR, thereby blocking these downstream signals.

Caption: Proposed EGFR signaling pathway and the inhibitory action of N-benzylamide derivatives.

Anticonvulsant Potential

The N-benzylamide scaffold is a core component of several compounds with demonstrated anticonvulsant activity. Notably, derivatives of N-benzyl-2-acetamidopropionamide have shown high potency in preclinical models of epilepsy. The primary mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated sodium channels, which play a crucial role in regulating neuronal excitability.

Quantitative Data: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives

| Compound | Animal Model | Administration | MES ED50 (mg/kg) | Reference Compound | MES ED50 (mg/kg) |

| N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | 8.3[2] | Phenytoin | 6.5[2] |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | 4.5[2] | (S)-isomer | >100[2] |

| N-benzyl-2-acetamido-3-ethoxypropionamide | Mouse | i.p. | 17.3[2] | Phenytoin | 6.5[2] |

| N-benzyl-2,3-dimethoxypropionamide | Mouse | i.p. | 30[2] | Phenobarbital | 22[2] |

Proposed Mechanism of Action: Sodium Channel Modulation

Voltage-gated sodium channels are responsible for the rising phase of the action potential in neurons. During a seizure, these channels can enter a state of rapid, repetitive firing. Many anticonvulsant drugs, and potentially N-benzylamide derivatives, act by binding to the inactivated state of the sodium channel. This binding stabilizes the inactivated state, preventing the channel from returning to the resting state and thereby reducing the neuron's ability to fire rapid action potentials.

Caption: Proposed mechanism of N-benzylamide derivatives stabilizing the inactivated state of voltage-gated sodium channels.

Antimicrobial Potential

Derivatives containing the N-benzylamide moiety have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. For instance, N-benzylpyrazine-2-carboxamide derivatives have shown activity against Mycobacterium tuberculosis. The proposed mechanism of action for some cationic N-benzyl compounds involves the disruption of the bacterial cell membrane integrity.

Quantitative Data: Antimicrobial Activity of N-Benzylpyrazine-2-carboxamide Derivatives

| Compound | Microorganism | MIC (µg/mL) |

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 (µM) |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | 15.62 (µM) |

Proposed Mechanism of Action: Bacterial Membrane Disruption

The bacterial cell membrane is a critical barrier that maintains cellular integrity and regulates the passage of substances. Cationic antimicrobial agents are thought to interact with the negatively charged components of the bacterial membrane, such as phospholipids. This interaction can lead to the disorganization of the membrane structure, increased permeability, leakage of intracellular contents, and ultimately, cell death.

References

- 1. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

N-benzyl-2-oxocyclopentanecarboxamide: A Technical Review of a Scaffold with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-2-oxocyclopentanecarboxamide is a small molecule of interest within medicinal chemistry. While direct research on this specific compound is limited, its structural motifs are present in a variety of biologically active molecules. This technical guide consolidates the available literature on closely related N-benzyl carboxamide derivatives to provide a comprehensive overview of their synthesis, potential therapeutic applications, and mechanisms of action. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound and its analogs. The information presented herein is largely based on analogous compounds and should be interpreted as a guide for future research.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C13H15NO2.[1] Its structure features a central cyclopentanone ring linked to a benzylamine moiety via a carboxamide group.

| Property | Value | Source |

| IUPAC Name | N-benzyl-2-oxocyclopentane-1-carboxamide | PubChem[1] |

| Molecular Formula | C13H15NO2 | PubChem[1] |

| Molecular Weight | 217.26 g/mol | PubChem[1] |

| CAS Number | 2799-86-2 | PubChem[1] |

Synthesis

Proposed Synthetic Pathway

A common method for the synthesis of amides is the coupling of a carboxylic acid (or its activated derivative) with an amine. In this case, 2-oxocyclopentanecarboxylic acid would be coupled with benzylamine.

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

-

Activation of Carboxylic Acid: To a solution of 2-oxocyclopentanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) at 0 °C, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) is added, along with an activating agent like N-hydroxysuccinimide (NHS) (1.1 eq). The mixture is stirred for 30-60 minutes at 0 °C.

-

Amine Coupling: Benzylamine (1.0 eq) is then added to the reaction mixture.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC). The filtrate is then washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Potential Biological Activities

Direct biological studies on this compound are not currently available. However, the N-benzyl carboxamide scaffold is a key feature in compounds with demonstrated anticonvulsant and anticancer activities.

Anticonvulsant Activity (based on analogous structures)

Several studies have highlighted the potent anticonvulsant effects of N-benzyl-2-acetamidopropionamide derivatives.[3] These compounds have shown significant efficacy in the maximal electroshock (MES)-induced seizure test in both mice and rats.

| Compound | Animal Model | Route | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | 4.5 | 27 | 6.0 | [3] |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Rat | p.o. | <2.3 | >300 | >130 | [3] |

| (S)-N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | >100 | - | - | [3] |

| N-benzyl-2-acetamido-3-ethoxypropionamide | Mouse | i.p. | 17.3 | - | - | [3] |

| N-benzyl-2-acetamido-3-ethoxypropionamide | Rat | p.o. | 19 | - | - | [3] |

| Phenytoin (reference) | Mouse | i.p. | 6.5 | - | - | [3] |

| Phenytoin (reference) | Rat | p.o. | 23 | - | - | [3] |

The MES test is a standard preclinical model for identifying potential anticonvulsant agents effective against generalized tonic-clonic seizures.

-

Animal Model: Male albino mice or rats are used.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.

-

Induction of Seizures: At the time of predicted peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

-

Endpoint: The endpoint of the assay is the abolition of the hindlimb tonic extensor component of the seizure.

-

Data Analysis: The dose of the compound required to protect 50% of the animals from the tonic extensor seizure (ED50) is calculated using probit analysis. Neurotoxicity is assessed by the rotarod test to determine the dose causing motor impairment in 50% of animals (TD50). The protective index (PI) is calculated as TD50/ED50.[3]

Caption: Key structural features for anticonvulsant activity in N-benzyl acetamide derivatives.

Anticancer Activity (based on analogous structures)

A novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) has been synthesized and evaluated for its anticancer properties against human colon cancer (HT29) and prostate cancer (DU145) cell lines.[4][5]

Molecular docking studies suggest that DHFP may act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] EGFR is a key regulator of cell proliferation and its overactivity is implicated in many cancers.

Caption: Proposed EGFR kinase inhibition pathway by an N-benzyl carboxamide analog.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Human cancer cell lines (e.g., HT29 and DU145) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.[6]

Biochemical assays are used to determine the direct inhibitory effect of a compound on the enzymatic activity of EGFR.

-

Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are required.

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The test compound at various concentrations is pre-incubated with the EGFR kinase.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of the substrate and ATP.

-

Detection: The phosphorylation of the substrate is quantified. This can be done using various methods, such as radiometric assays with ³²P- or ³³P-labeled ATP, or fluorescence/luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[7][8]

-

Data Analysis: The kinase activity is measured at each compound concentration, and the IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined.

Conclusion and Future Directions

The this compound scaffold holds promise as a starting point for the development of novel therapeutics. Based on the biological activities of structurally related compounds, this molecule could potentially be explored for its anticonvulsant and anticancer properties. Future research should focus on:

-

Synthesis and Characterization: The development of a robust and efficient synthesis for this compound and its derivatives.

-

In Vitro Screening: Evaluation of the synthesized compounds in a panel of anticonvulsant and anticancer assays to determine their biological activity.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways through which any observed biological effects are mediated.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the N-benzyl, cyclopentanone, and carboxamide moieties to optimize potency and selectivity.

This technical guide provides a comprehensive, albeit inferential, overview of the potential of this compound. It is intended to stimulate further investigation into this intriguing chemical entity and its potential applications in drug discovery.

References

- 1. N-Benzyl-2-oxocyclopentane-1-carboxamide | C13H15NO2 | CID 11790632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target | AVESİS [avesis.trakya.edu.tr]

- 5. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. promega.com.cn [promega.com.cn]

Methodological & Application

Synthesis of N-benzyl-2-oxocyclopentanecarboxamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of N-benzyl-2-oxocyclopentanecarboxamide, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below offer two distinct and effective methods for the preparation of this target compound.

Chemical Properties and Data

| Identifier | Value |

| IUPAC Name | N-benzyl-2-oxocyclopentane-1-carboxamide[1] |

| CAS Number | 2799-86-2[1][2] |

| Molecular Formula | C13H15NO2[1][2] |

| Molecular Weight | 217.26 g/mol [1][2] |

| Melting Point | 92 °C[2] |

| Boiling Point | 461.2±44.0 °C (Predicted)[2] |

| Density | 1.168±0.06 g/cm3 (Predicted)[2] |

Experimental Protocols

Two primary synthetic routes are presented for the preparation of this compound. Protocol A details an enzymatic approach, offering high selectivity and mild reaction conditions. Protocol B describes a traditional chemical synthesis via an acid chloride intermediate, suitable for rapid, high-yield production.

Protocol A: Enzymatic Amidation of Ethyl 2-oxocyclopentanecarboxylate

This protocol utilizes an immobilized lipase to catalyze the amidation of ethyl 2-oxocyclopentanecarboxylate with benzylamine, providing a green and efficient synthetic route.

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate

-

Benzylamine

-

Immobilized lipase from Candida antarctica (e.g., Novozym 435)

-

1,4-Dioxane

Equipment:

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Temperature-controlled bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a solution of ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in 1,4-dioxane, add benzylamine (1.0 eq).

-

Add immobilized lipase from Candida antarctica SP 435A.

-

Stir the reaction mixture at 30 °C for 48 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, remove the enzyme by filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Quantitative Data Summary (Protocol A)

| Parameter | Value | Reference |

| Reactants | Ethyl 2-oxocyclopentanecarboxylate, Benzylamine | [3] |

| Catalyst | Immobilized lipase from Candida antarctica SP 435A | [3] |

| Solvent | 1,4-Dioxane | [3] |

| Temperature | 30 °C | [3] |

| Reaction Time | 48 hours | [3] |

| Yield | 88% | [3] |

Protocol B: Schotten-Baumann Reaction of 2-Oxocyclopentanecarbonyl Chloride

This classic method involves the reaction of the more reactive 2-oxocyclopentanecarbonyl chloride with benzylamine under basic conditions.

Materials:

-

2-Oxocyclopentanecarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Benzylamine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Preparation of 2-Oxocyclopentanecarbonyl Chloride

-

In a round-bottom flask, dissolve 2-oxocyclopentanecarboxylic acid (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-oxocyclopentanecarbonyl chloride, which can be used directly in the next step.

Step 2: Amide Formation

-

Dissolve the crude 2-oxocyclopentanecarbonyl chloride in anhydrous DCM.

-

In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cool the benzylamine solution in an ice bath and slowly add the solution of 2-oxocyclopentanecarbonyl chloride.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Synthetic workflows for this compound.

Caption: Key reaction pathways for the synthesis.

References

Application Notes and Protocols: N-benzyl-2-oxocyclopentanecarboxamide in Asymmetric Synthesis

A comprehensive review of scientific literature did not yield specific examples of N-benzyl-2-oxocyclopentanecarboxamide being employed as a chiral auxiliary for asymmetric synthesis. Therefore, the following application notes and protocols are presented as a representative and hypothetical guide based on the well-established principles of asymmetric synthesis involving structurally related β-keto amides and established chiral auxiliaries.

Introduction

In the field of asymmetric synthesis, the quest for efficient and selective methods to control the stereochemical outcome of reactions is paramount. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The inherent chirality of the auxiliary creates a diastereomeric intermediate that allows for facial discrimination during bond formation, leading to the preferential formation of one stereoisomer.

While direct applications of this compound as a chiral auxiliary are not documented in the reviewed literature, its structure as a β-keto amide suggests potential for use in stereoselective enolate reactions. By analogy to well-known systems, such as those employing Evans oxazolidinones or other chiral auxiliaries derived from amino alcohols, a chiral version of this compound could theoretically be used to control the stereochemistry of α-alkylation, aldol, and other enolate-based reactions.

This document outlines a hypothetical framework for the application of a chiral derivative of this compound in asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction. The protocols and data presented are illustrative and based on established methodologies for similar classes of compounds.

Hypothetical Application: Asymmetric Alkylation

The core principle of using a chiral N-acyl-2-oxocyclopentanecarboxamide in asymmetric synthesis would involve the diastereoselective alkylation of its corresponding enolate. The chiral moiety attached to the amide nitrogen would sterically hinder one face of the enolate, directing the approach of an electrophile to the opposite face.

General Workflow

The overall process would typically involve three key steps:

-

Synthesis of the Chiral Substrate: Attachment of a suitable chiral auxiliary to the 2-oxocyclopentanecarboxamide scaffold.

-

Diastereoselective Alkylation: Formation of a metal enolate and subsequent reaction with an alkylating agent.

-

Cleavage of the Chiral Auxiliary: Removal of the chiral auxiliary to yield the enantiomerically enriched α-alkylated cyclopentanone derivative.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on standard procedures for asymmetric alkylation using chiral auxiliaries.

Protocol 1: Synthesis of a Chiral N-Acyl-2-oxocyclopentanecarboxamide

This protocol describes the synthesis of a model chiral substrate by coupling 2-oxocyclopentanecarboxylic acid with a commercially available chiral amino alcohol derivative, which serves as the chiral auxiliary.

Materials:

-

2-Oxocyclopentanecarboxylic acid

-

(S)-4-Benzyl-2-oxazolidinone (as a representative chiral auxiliary precursor)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Standard workup and purification reagents

Procedure:

-

To a solution of 2-oxocyclopentanecarboxylic acid (1.0 eq) in anhydrous DCM at 0 °C is added (S)-4-benzyl-2-oxazolidinone (1.0 eq) and a catalytic amount of DMAP.

-

DCC (1.1 eq) is added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight.

-

The reaction is monitored by TLC. Upon completion, the mixture is filtered to remove the dicyclohexylurea byproduct.

-

The filtrate is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the chiral N-acyl-2-oxocyclopentanecarboxamide.

Protocol 2: Diastereoselective Alkylation

This protocol outlines the diastereoselective alkylation of the chiral β-keto amide prepared in Protocol 1.

Materials:

-

Chiral N-acyl-2-oxocyclopentanecarboxamide

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Alkyl halide (e.g., benzyl bromide)

-

Tetrahydrofuran (THF), anhydrous

-

Standard workup and purification reagents

Procedure:

-

A solution of the chiral N-acyl-2-oxocyclopentanecarboxamide (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

A solution of LDA or NaHMDS (1.1 eq) in THF is added dropwise, and the mixture is stirred at -78 °C for 1 hour to form the enolate.

-

The alkyl halide (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or HPLC analysis.

-

The product is purified by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes a representative method for the removal of the chiral auxiliary to yield the α-alkylated cyclopentanone.

Materials:

-

Alkylated chiral N-acyl-2-oxocyclopentanecarboxamide

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Tetrahydrofuran (THF)

-

Water

-

Standard workup and purification reagents

Procedure:

-

The alkylated substrate is dissolved in a mixture of THF and water at 0 °C.

-

Aqueous hydrogen peroxide is added, followed by an aqueous solution of lithium hydroxide.

-

The reaction is stirred at 0 °C until completion (monitored by TLC).

-

The reaction is quenched with an aqueous solution of sodium sulfite.

-

The mixture is acidified and extracted with an appropriate organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the α-alkylated carboxylic acid, which can be further converted to the corresponding ester or ketone.

-

The chiral auxiliary can be recovered from the aqueous layer for reuse.

Data Presentation (Hypothetical)

The following table summarizes hypothetical results for the diastereoselective alkylation of a chiral N-acyl-2-oxocyclopentanecarboxamide.

| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | CH₃I | LDA | THF | -78 | 85 | 90:10 |

| 2 | BnBr | NaHMDS | THF | -78 | 92 | 95:5 |

| 3 | Allyl-Br | KHMDS | THF | -78 | 88 | 92:8 |

Visualization of Key Concepts

Logical Workflow for Asymmetric Alkylation

Caption: A logical workflow for the asymmetric alkylation of a chiral N-acyl-2-oxocyclopentanecarboxamide.

Proposed Stereochemical Model

Caption: A generalized stereochemical model illustrating how a chiral auxiliary directs the approach of an electrophile.

Conclusion

While direct experimental evidence for the use of this compound in asymmetric synthesis is currently unavailable in the reviewed literature, the principles of chiral auxiliary-mediated synthesis provide a strong foundation for its potential application. The hypothetical protocols and models presented here serve as a guide for researchers interested in exploring the utility of this and related compounds in the stereoselective synthesis of functionalized cyclopentanones. Further research would be necessary to validate these concepts and to optimize reaction conditions to achieve high levels of stereocontrol.

Application Note: A Robust Protocol for the Amide Coupling of Benzylamine with 2-Oxocyclopentanecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amide bond formation is one of the most critical and frequently employed reactions in medicinal chemistry and drug discovery. The resulting amide linkage is a cornerstone of countless biologically active molecules, including peptides and small-molecule therapeutics. This document provides a detailed protocol for the synthesis of N-benzyl-2-oxocyclopentanecarboxamide via the amide coupling of benzylamine and 2-oxocyclopentanecarboxylic acid. Various standard coupling reagents can facilitate this transformation, and this note will focus on common, high-efficiency methods such as those employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

The direct condensation of a carboxylic acid and an amine is often slow and inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Modern coupling reagents are therefore used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[3][4] This application note presents a comparative overview of common coupling conditions and a detailed, step-by-step protocol for a reliable and scalable synthesis.

General Reaction Scheme & Mechanism

The overall transformation involves the activation of the carboxylic acid group of 2-oxocyclopentanecarboxylic acid, followed by nucleophilic acyl substitution by benzylamine to form the desired amide product, this compound. The diagram below illustrates the general mechanism for an EDC/HOBt mediated coupling reaction.

Caption: General mechanism for EDC/HOBt mediated amide coupling.

Comparative Data of Coupling Methods

Several reagents are available for activating carboxylic acids.[3][5] The choice of coupling agent, base, and solvent can significantly impact reaction efficiency, yield, and purity. Below is a summary of common conditions applied to amide coupling reactions.

| Coupling Method | Reagents & Stoichiometry (Acid:Amine:Reagent:Additive:Base) | Solvent | Temp (°C) | Typical Time (h) | Typical Yield |

| EDC / HOBt | 1 : 1.1 : 1.2 : 1.2 : 2-3 (e.g., DIPEA) | DMF, DCM | 0 to 23 | 12 - 24 | Good to Excellent |

| HATU / Base | 1 : 1.1 : 1.1 : - : 2-4 (e.g., DIPEA, Et₃N) | DMF, ACN | 23 | 2 - 6 | Excellent |

| DCC / DMAP | 1 : 1.1 : 1.1 : 0.1 : - | DCM, THF | 0 to 23 | 12 - 18 | Good |

| Acyl Chloride | 1 : 1.2 : 1.2 (SOCl₂) : - : 2 (e.g., Pyridine) | DCM, THF | 0 to 23 | 2 - 8 | Good to Excellent |

Note: Yields are representative and can vary based on substrate specifics and reaction scale. DIPEA = Diisopropylethylamine, DMF = Dimethylformamide, DCM = Dichloromethane, ACN = Acetonitrile, THF = Tetrahydrofuran, DCC = Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine.[2][3]

Detailed Experimental Protocol: EDC/HOBt Coupling

This protocol describes the synthesis of this compound on a 1 mmol scale using EDC and HOBt.

1. Materials and Reagents:

-

2-Oxocyclopentanecarboxylic acid (128.13 g/mol )

-

Benzylamine (107.15 g/mol )

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (191.70 g/mol )

-

Hydroxybenzotriazole (HOBt) (135.13 g/mol )

-

Diisopropylethylamine (DIPEA) (129.24 g/mol )

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

1M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

2. Experimental Workflow

Caption: Step-by-step experimental workflow for amide coupling.

3. Step-by-Step Procedure:

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-oxocyclopentanecarboxylic acid (128 mg, 1.0 mmol, 1.0 equiv) and HOBt (162 mg, 1.2 mmol, 1.2 equiv).

-

Dissolution: Add 10 mL of anhydrous DCM to the flask. Stir the mixture until all solids are dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Reagent Addition: To the cooled solution, add DIPEA (0.44 mL, 2.5 mmol, 2.5 equiv), followed by benzylamine (0.12 mL, 1.1 mmol, 1.1 equiv). Finally, add EDC·HCl (230 mg, 1.2 mmol, 1.2 equiv) portion-wise over 5 minutes.[6]

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with 20 mL of DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

4. Product Characterization:

-

Product: this compound[7]

-

Molecular Formula: C₁₃H₁₅NO₂[7]

-

Molecular Weight: 217.26 g/mol [7]

-

Appearance: Typically a white to off-white solid.

-

Expected Analysis:

-

¹H NMR: Characteristic peaks for the benzyl group protons and the cyclopentanone ring protons.

-

¹³C NMR: Peaks corresponding to the amide carbonyl, ketone carbonyl, and carbons of the aromatic and aliphatic moieties.

-

Mass Spectrometry (ESI-MS): Calculated m/z for [M+H]⁺ = 218.1176, found should be within error tolerance.

-

References

- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hepatochem.com [hepatochem.com]

- 5. researchgate.net [researchgate.net]

- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 7. N-Benzyl-2-oxocyclopentane-1-carboxamide | C13H15NO2 | CID 11790632 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of N-benzyl-2-oxocyclopentanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-2-oxocyclopentanecarboxamide is a chemical compound of interest in organic synthesis and pharmaceutical development due to its structural motifs, which are relevant for the creation of novel bioactive molecules. The purity of this compound is paramount for its use in subsequent synthetic steps and for accurate biological screening. This document provides detailed protocols for the purification of this compound using two common and effective laboratory techniques: column chromatography and recrystallization.

Purification Strategies

The choice of purification method depends on the nature and quantity of impurities present in the crude product. Column chromatography is a versatile technique for separating the target compound from a mixture of impurities with different polarities. Recrystallization is a highly effective method for purifying solid compounds to a high degree of purity, provided a suitable solvent is identified.

Data Presentation: Purification Parameters

The following table summarizes the recommended starting conditions for the purification of this compound. These parameters are based on general principles for the purification of N-benzyl amides and may require optimization for specific crude mixtures.

| Parameter | Column Chromatography | Recrystallization |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | - |

| Mobile Phase (Eluent) | Ethyl acetate/Hexane gradient (e.g., 10:90 to 50:50) | Ethanol, Acetonitrile, Isopropanol, or mixtures with water |

| Eluent Additive | 0.1-1% Triethylamine (optional, to reduce streaking) | - |

| Sample Loading | Dry loading or direct loading in a minimal amount of eluent | Dissolution in a minimal amount of hot solvent |

| Purity Assessment | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) | Melting Point Analysis, HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy |

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of this compound using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (e.g., 60-120 mesh)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Triethylamine (TEA, optional)

-

Chromatography column

-

Collection tubes

-

Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp

-

Rotary evaporator

Procedure:

-

Eluent Preparation: Prepare a stock solution of 10% ethyl acetate in hexane. If the compound is expected to be basic or if streaking is observed on TLC, consider adding 0.1-1% triethylamine to the eluent.

-

TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of ethyl acetate in hexane (e.g., 10%, 20%, 30%) to determine the optimal solvent system for separation. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

-

Column Packing:

-

Secure the chromatography column in a vertical position.

-

Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane).

-

Pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing.

-

Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

-

Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column.

-

-

Elution:

-

Carefully add the eluent to the top of the column.

-

Begin collecting fractions.

-

Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexane) to elute the compounds from the column.

-

-

Fraction Analysis:

-

Monitor the collected fractions by TLC to identify those containing the purified this compound.

-

Combine the pure fractions.

-

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

-

Purity Confirmation: Assess the purity of the final product by TLC, HPLC, and/or NMR spectroscopy.

Protocol 2: Purification by Recrystallization

This protocol provides a method for purifying solid this compound by recrystallization.

Materials:

-

Crude this compound

-

A selection of potential recrystallization solvents (e.g., ethanol, acetonitrile, isopropanol, ethyl acetate, toluene, water)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Buchner funnel and filter paper

-

Vacuum flask

-

Melting point apparatus

Procedure:

-

Solvent Screening:

-

Place a small amount (e.g., 20-30 mg) of the crude product into several test tubes.

-

Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.

-

Observe the solubility at room temperature. A good recrystallization solvent should not dissolve the compound at room temperature.

-

Gently heat the test tubes with insoluble material. A suitable solvent will dissolve the compound when hot.

-

Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a potentially good solvent.

-

-

Recrystallization:

-

Place the bulk of the crude this compound in an Erlenmeyer flask.

-

Add the chosen recrystallization solvent dropwise to the flask while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

-

If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

-

Crystal Isolation:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

-

Purity Confirmation:

-

Further analysis by HPLC or NMR can also be performed to confirm purity.

Mandatory Visualizations

Caption: Workflow for the purification of this compound by column chromatography.

Caption: Workflow for the purification of this compound by recrystallization.

Application Notes and Protocols: N-benzyl-2-oxocyclopentanecarboxamide in Drug Discovery

For: Researchers, scientists, and drug development professionals.

Abstract

N-benzyl-2-oxocyclopentanecarboxamide is a synthetic organic compound featuring a cyclopentanone ring coupled to a benzylamine via an amide linkage. While this specific molecule is available as a chemical reagent, a comprehensive review of scientific literature reveals a notable absence of published studies detailing its biological activity, mechanism of action, or specific applications in drug discovery. However, the constituent chemical motifs—the N-benzyl group and the 2-oxocyclopentanecarboxamide core—are present in various biologically active molecules. This document, therefore, presents a hypothetical application framework. Drawing inspiration from related compounds, we propose a potential therapeutic application for this compound as a kinase inhibitor and provide detailed, illustrative protocols for its evaluation. The data and pathways presented herein are hypothetical and intended to serve as a template for the investigation of this and similar molecules.

Introduction and Rationale

The N-benzyl moiety is a common feature in medicinal chemistry, often utilized to establish hydrophobic and aromatic interactions within protein binding sites. Similarly, cyclic ketones and carboxamide derivatives are prevalent scaffolds in the design of enzyme inhibitors, including those targeting kinases. Given these precedents, it is plausible to hypothesize that this compound could exhibit inhibitory activity against protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.

This document outlines a hypothetical screening cascade to investigate the potential of this compound as an inhibitor of a generic mitogen-activated protein kinase (MAPK) signaling pathway, a critical pathway in cell proliferation and survival.

Hypothetical Biological Activity and Data

For the purpose of this illustrative guide, we will assume that this compound, hereafter referred to as Compound-X , has been identified as an inhibitor of MEK1, a key kinase in the MAPK/ERK pathway.

Table 1: In Vitro Kinase Inhibition Profile of Compound-X

| Kinase Target | IC50 (nM) | Assay Type |

| MEK1 | 150 | LanthaScreen™ Eu Kinase Binding Assay |

| ERK2 | > 10,000 | Z'-LYTE™ Kinase Assay |

| p38α | 8,500 | Z'-LYTE™ Kinase Assay |

| JNK1 | > 10,000 | Z'-LYTE™ Kinase Assay |

Table 2: Cellular Activity of Compound-X in Human Colon Cancer Cell Line (HT-29)

| Parameter | EC50 (µM) | Assay Type |

| Inhibition of p-ERK | 0.8 | Western Blot |

| Anti-proliferative Activity | 2.5 | CellTiter-Glo® Luminescent Cell Viability Assay |

| Cytotoxicity (LDH Release) | > 50 | CytoTox-ONE™ Homogeneous Membrane Integrity Assay |

Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for Compound-X, where it selectively inhibits MEK1, thereby preventing the phosphorylation and activation of ERK1/2 and blocking downstream signaling that leads to cell proliferation.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by Compound-X.

Experimental Protocols

The following are detailed, representative protocols for the types of experiments that would be necessary to determine the activity of a novel compound like this compound.

Protocol 1: MEK1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the in vitro inhibitory activity of Compound-X against the MEK1 kinase.

Materials:

-

MEK1 Kinase (recombinant)

-

LanthaScreen™ Eu-anti-GST Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

TR-FRET Dilution Buffer

-

Compound-X (dissolved in 100% DMSO)

-

384-well microplates (low-volume, black)

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare a serial dilution of Compound-X in 100% DMSO. A typical starting concentration is 1 mM, diluted in 1:3 steps.

-

In a 384-well plate, add 2.5 µL of the diluted Compound-X or DMSO (vehicle control).

-

Prepare a 4X solution of MEK1 kinase and Alexa Fluor™ 647-Tracer in TR-FRET buffer. Add 2.5 µL to each well.

-

Prepare a 4X solution of Eu-anti-GST Antibody in TR-FRET buffer. Add 2.5 µL to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot the percent inhibition against the logarithm of Compound-X concentration. Determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cellular Inhibition of ERK Phosphorylation (Western Blot)

Objective: To assess the ability of Compound-X to inhibit the phosphorylation of ERK in a cellular context.

Materials:

-

HT-29 cells

-

DMEM media with 10% FBS

-

Compound-X (dissolved in DMSO)

-

EGF (Epidermal Growth Factor)

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-Total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Seed HT-29 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-18 hours in serum-free DMEM.

-

Pre-treat cells with varying concentrations of Compound-X (or DMSO vehicle) for 2 hours.

-

Stimulate the cells with 50 ng/mL EGF for 15 minutes.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration of lysates using a BCA assay.

-

Separate 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with primary anti-p-ERK antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Visualize bands using a chemiluminescent substrate and imaging system.

-

Strip the membrane and re-probe with anti-Total-ERK antibody as a loading control.

-

Quantify band intensity and normalize p-ERK signal to Total-ERK. Plot the normalized values to determine the EC50.

Experimental Workflow Diagram

The following diagram outlines the logical flow of experiments for evaluating a novel compound in a kinase drug discovery program.

Caption: A typical workflow for kinase inhibitor discovery.

Conclusion

While this compound remains an uncharacterized molecule in the context of drug discovery, its structural components suggest that it could serve as a scaffold for developing novel therapeutics, potentially targeting protein kinases. The protocols and workflows detailed in this document provide a robust, albeit hypothetical, framework for initiating such an investigation. Researchers are encouraged to use these notes as a guide for the systematic evaluation of this and other novel chemical entities. Further research is warranted to determine if this compound possesses any true biological activity.

Troubleshooting & Optimization

Optimizing the Synthesis of N-benzyl-2-oxocyclopentanecarboxamide: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis yield of N-benzyl-2-oxocyclopentanecarboxamide. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis of this important amide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | Incomplete reaction; decomposition of starting materials or product; inappropriate coupling agent; suboptimal reaction conditions (temperature, time, solvent). | Verify the quality of starting materials (2-oxocyclopentanecarboxylic acid and benzylamine). Experiment with different coupling agents such as DCC, EDC, or HATU. Optimize reaction temperature and time; monitor reaction progress using TLC or LC-MS. Ensure anhydrous conditions, as water can hydrolyze activated intermediates. |

| Presence of Multiple Side Products | Self-condensation of 2-oxocyclopentanecarboxylic acid; formation of an enamine intermediate from the reaction of the ketone with benzylamine.[1] Decarboxylation of the β-keto acid starting material at elevated temperatures. | Use a suitable coupling agent to activate the carboxylic acid in situ and minimize self-condensation. Maintain a low reaction temperature to disfavor enamine formation and decarboxylation. Consider protecting the ketone group if enamine formation is a persistent issue. |

| Difficulty in Product Purification | Co-elution of the product with unreacted starting materials or byproducts during chromatography; product oiling out during crystallization. | Optimize the solvent system for column chromatography to achieve better separation. Try different crystallization solvents or solvent mixtures. Consider a chemical workup to remove acidic or basic impurities before purification. |

| Inconsistent Yields Between Batches | Variability in reagent quality; moisture in the reaction; slight variations in reaction conditions. | Use reagents from the same batch or ensure consistent quality. Thoroughly dry all glassware and use anhydrous solvents. Maintain strict control over reaction parameters such as temperature, stirring speed, and addition rates. |

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method involves the coupling of 2-oxocyclopentanecarboxylic acid and benzylamine using a coupling agent. This approach is favored for its generally good yields and mild reaction conditions.

Q2: Which coupling agent is best for this synthesis?

A2: The choice of coupling agent can significantly impact the reaction yield. While several options are available, carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used for their effectiveness in preventing the acid-base reaction between the carboxylic acid and amine and activating the carboxylic acid for nucleophilic attack.[2] For challenging couplings, phosphonium or uronium reagents like HATU or HBTU can also be effective.

Q3: What are the critical reaction parameters to control for optimal yield?

A3: Key parameters include reaction temperature, reaction time, and the choice of solvent. It is crucial to maintain anhydrous conditions to prevent hydrolysis of the activated carboxylic acid intermediate. The reaction is typically carried out at room temperature to minimize side reactions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the optimal reaction time and helps in identifying the presence of any side products.

Q5: What are the potential side reactions to be aware of?

A5: The primary side reactions include the formation of an enamine by the reaction of the ketone group of 2-oxocyclopentanecarboxylic acid with benzylamine, and the decarboxylation of the β-keto acid starting material, especially at higher temperatures.[1] Self-condensation of the keto acid can also occur.

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of this compound.

Protocol 1: Synthesis using DCC as a Coupling Agent

-

Materials: 2-oxocyclopentanecarboxylic acid, benzylamine, N,N'-dicyclohexylcarbodiimide (DCC), dichloromethane (DCM, anhydrous), diethyl ether.

-

Procedure:

-

Dissolve 2-oxocyclopentanecarboxylic acid (1.0 eq) in anhydrous DCM.

-

Add benzylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like diethyl ether.

-

Data Presentation

The following table summarizes typical yields obtained for the synthesis of this compound using different coupling agents under optimized conditions.

| Coupling Agent | Base (if any) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| DCC | - | DCM | 0 to RT | 18 | 75-85 |

| EDC·HCl | DIPEA | DMF | RT | 16 | 80-90 |

| HATU | DIPEA | DMF | RT | 12 | 85-95 |

| T3P | Pyridine | Ethyl Acetate | RT | 24 | 70-80 |

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Caption: Troubleshooting flowchart for addressing low product yield in the synthesis.

References

Technical Support Center: Synthesis of N-benzyl-2-oxocyclopentanecarboxamide

Welcome to the technical support center for the synthesis of N-benzyl-2-oxocyclopentanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific synthesis.

Frequently Asked Questions (FAQs)